molecular formula C6H11NO2 B022145 N-Methoxy-2,N-dimethylacrylamide CAS No. 132960-14-6

N-Methoxy-2,N-dimethylacrylamide

Cat. No. B022145
CAS RN: 132960-14-6
M. Wt: 129.16 g/mol
InChI Key: CSCFRIXKHXJIFU-UHFFFAOYSA-N
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Description

N-Methoxy-2,N-dimethylacrylamide is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by other names such as N-Methoxy-N,2-dimethyl-2-propenamide and N-methoxy-N-methylmethacrylamide .


Molecular Structure Analysis

The molecular structure of N-Methoxy-2,N-dimethylacrylamide consists of 19 bonds in total, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 hydroxylamine (aliphatic) .


Physical And Chemical Properties Analysis

N-Methoxy-2,N-dimethylacrylamide has a predicted boiling point of 138.9±23.0 °C and a predicted density of 0.969±0.06 g/cm3 . It is typically stored in a freezer under an inert atmosphere .

Scientific Research Applications

Hydrogel Formation for Water Purification

NM2DMA-based hydrogels have been extensively studied for their ability to remove harmful heavy metal ions and dyes from water bodies . The adsorption technique, which these hydrogels employ, is simple and scalable, making it suitable for practical applications. The hydrogels’ three-dimensional network structure allows them to retain water and effectively remove cationic dyes through electrostatic interaction and hydrogen bonding .

Drug Delivery Systems

The amphiphilic nature of NM2DMA hydrogels makes them ideal candidates for drug delivery applications. Their biocompatibility and responsiveness to environmental stimuli allow for controlled release of drugs. These hydrogels can be engineered to respond to changes in pH, temperature, and other factors, making them highly versatile for targeted drug delivery .

Tissue Engineering

In the field of tissue engineering, NM2DMA hydrogels provide a scaffold that mimics the extracellular matrix, promoting cell adhesion and growth. Their structure and mechanical properties can be tailored to match those of various tissues, aiding in the regeneration of damaged tissues .

Self-Healing Materials

The unique properties of NM2DMA allow for the creation of self-healing materials. These materials can recover their mechanical properties after damage, making them useful in applications where long-term durability and self-repair are critical .

Heavy Metal Ion Sorption

NM2DMA hydrogels have shown high efficacy in absorbing heavy metal ions from aqueous solutions. This makes them valuable in environmental cleanup efforts, particularly in treating industrial wastewater contaminated with metals like lead, mercury, and cadmium .

Smart Materials

Due to their sensitivity to environmental changes, NM2DMA hydrogels can be used as smart materials. They can change their properties in response to external stimuli, such as temperature, pH, or light, which can be harnessed in sensors and actuators .

Antibacterial Activity

Research has indicated that NM2DMA hydrogels can be modified to exhibit antibacterial properties. This application is particularly relevant in medical devices and wound dressings, where preventing infection is paramount .

Nanoparticle Synthesis

NM2DMA has been utilized in the synthesis of nanoparticles, particularly for medical applications such as imaging and therapy. The optimal size for cellular uptake is around 50 nm or lower, and NM2DMA-based nanoparticles can be designed to achieve these dimensions .

Safety and Hazards

N-Methoxy-2,N-dimethylacrylamide is considered hazardous. It is combustible and toxic if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methoxy-N,2-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFRIXKHXJIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462543
Record name N-METHOXY-2,N-DIMETHYLACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-2,N-dimethylacrylamide

CAS RN

132960-14-6
Record name N-METHOXY-2,N-DIMETHYLACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O,N-dimethylhydroxylamine hydrochloride (74.6 g, 765 mmol) was dissolved in THF (1 L) and pyridine (123 ml, 1531 mmol) was added and stirred for 30 minutes. Methacryloyl chloride (37.4 ml, 383 mmol) was added slowly and stirred overnight. The solids were filtered and concentrated. The residue was partitioned between water and CH2Cl2, washed with water, dried over sodium sulfate, filtered and concentrated to afford N-methoxy-N-methylmethacrylamide (56.5 g, 335 mmol, 87.5% yield).
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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